molecular formula C20H30N2O6 B5293516 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate

1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate

Cat. No. B5293516
M. Wt: 394.5 g/mol
InChI Key: HSLSNIPKHPHPCJ-ZIKNSQGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a piperazine derivative and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including dopamine receptors and acetylcholinesterase.
Biochemical and physiological effects:
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to decrease blood pressure and inflammation, as well as inhibit tumor growth. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate in lab experiments is its potential for multiple applications in the field of medicine. It has been shown to have various pharmacological activities, making it a versatile compound for research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a drug.

Future Directions

There are several future directions for research on 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antitumor agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate involves the reaction of 4-bromobutyl-2-methoxyphenol with propenyl magnesium bromide in the presence of copper iodide. The resulting product is then reacted with piperazine in the presence of sodium hydride to form the final product, which is the oxalate salt of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine.

Scientific Research Applications

1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate has been extensively researched for its potential applications in the field of medicine. It has been shown to have various pharmacological activities, including antihypertensive, anti-inflammatory, and antitumor effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-3-6-16-7-8-17(18(15-16)21-2)22-14-5-4-11-20-12-9-19-10-13-20;3-1(4)2(5)6/h3,6-8,15,19H,4-5,9-14H2,1-2H3;(H,3,4)(H,5,6)/b6-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSNIPKHPHPCJ-ZIKNSQGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2CCNCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2CCNCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid

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